Cyclooct-4-en-1-yl 6-(9H-carbazol-9-yl)hexanoate
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Overview
Description
Cyclooct-4-en-1-yl 6-(9H-carbazol-9-yl)hexanoate is an organic compound that combines the structural features of cyclooctene and carbazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooct-4-en-1-yl 6-(9H-carbazol-9-yl)hexanoate typically involves the esterification of cyclooct-4-en-1-ol with 6-(9H-carbazol-9-yl)hexanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclooct-4-en-1-yl 6-(9H-carbazol-9-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Various ester derivatives
Scientific Research Applications
Cyclooct-4-en-1-yl 6-(9H-carbazol-9-yl)hexanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Cyclooct-4-en-1-yl 6-(9H-carbazol-9-yl)hexanoate involves its interaction with specific molecular targets and pathways. The compound’s carbazole moiety can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclooct-4-en-1-yl 6-(9H-carbazol-9-yl)hexanoate
- 4-(9H-Carbazol-9-yl)triphenylamine derivatives : These compounds are used in OLEDs and have similar structural features .
- 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene : Another carbazole-based compound with applications in organic electronics .
Uniqueness
This compound is unique due to its combination of cyclooctene and carbazole moieties, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for scientific research.
Properties
CAS No. |
869318-51-4 |
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Molecular Formula |
C26H31NO2 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
cyclooct-4-en-1-yl 6-carbazol-9-ylhexanoate |
InChI |
InChI=1S/C26H31NO2/c28-26(29-21-13-5-2-1-3-6-14-21)19-7-4-12-20-27-24-17-10-8-15-22(24)23-16-9-11-18-25(23)27/h1-2,8-11,15-18,21H,3-7,12-14,19-20H2 |
InChI Key |
YWGMJUIXAMJBIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)CCCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
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